molecular formula C19H15FN2O2S B284173 N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide

N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide

Cat. No. B284173
M. Wt: 354.4 g/mol
InChI Key: UKHAKFLHTXDJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of biochemistry and pharmacology. FSBA is a sulfonamide derivative that has been used as a tool for the modification of proteins and peptides.

Mechanism of Action

The mechanism of action of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide involves the formation of a covalent bond between the sulfonamide group of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide and the amino group of lysine residues in proteins. This modification can affect the activity of the protein by altering its conformation, stability, or interaction with other molecules. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been shown to modify a wide range of proteins, including enzymes, antibodies, and membrane proteins.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. It can inhibit the activity of enzymes by modifying their active sites or altering their conformation. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide can also be used to immobilize proteins on surfaces, allowing for their study in a controlled environment. In addition, N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been used to study protein-protein interactions and protein-ligand interactions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is its specificity for lysine residues in proteins. This specificity allows for the targeted modification of proteins, avoiding unwanted modifications of other amino acids. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is also stable under a wide range of conditions, making it a useful tool in various experimental setups. However, one limitation of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is its potential toxicity, which can affect the activity of proteins and cells. Careful optimization of the concentration and reaction conditions of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide is necessary to avoid unwanted effects.

Future Directions

N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has many potential future directions in scientific research. One area of interest is the development of new methods for protein modification using N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide. This could involve the use of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide in combination with other chemical reagents or the development of new methods for site-specific modification. Another area of interest is the application of N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide in drug discovery and development. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide-modified proteins could be used as targets for drug screening or as tools for drug delivery. Finally, N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide could be used in the development of new biosensors or diagnostic tools based on protein modification.

Synthesis Methods

N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide can be synthesized through a multistep process starting from 4-fluorobenzenecarboxylic acid. The first step involves the conversion of 4-fluorobenzenecarboxylic acid to its corresponding acid chloride. The acid chloride is then reacted with benzenesulfonyl chloride in the presence of a base to yield N-(benzenesulfonyl)-4-fluorobenzenecarboxamide. Finally, N-(benzenesulfonyl)-4-fluorobenzenecarboxamide is treated with ammonia to obtain N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide.

Scientific Research Applications

N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has been widely used in scientific research as a tool for protein modification. It can react with the amino group of lysine residues in proteins to form stable sulfonamide linkages. This modification can be used to introduce new functional groups into proteins, alter their activity, or immobilize them on surfaces. N'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide has also been used to modify peptides and small molecules, making it a versatile tool in chemical biology.

properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N//'-(benzenesulfonyl)-N-(4-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C19H15FN2O2S/c20-16-11-13-17(14-12-16)21-19(15-7-3-1-4-8-15)22-25(23,24)18-9-5-2-6-10-18/h1-14H,(H,21,22)

InChI Key

UKHAKFLHTXDJOI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=C(C=C3)F

SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=C(C=C3)F

Origin of Product

United States

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